molecular formula C9H8N4OS B2672411 6-(1H-pyrazol-5-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one CAS No. 318949-50-7

6-(1H-pyrazol-5-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Cat. No. B2672411
CAS RN: 318949-50-7
M. Wt: 220.25
InChI Key: WUFVZOVFRIKCSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-(1H-pyrazol-5-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one” is a heterocyclic compound that has been synthesized and studied for its potential pharmacological activities . It belongs to a class of compounds known as 1,3,4-thiadiazoles, which are known for their broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity .


Synthesis Analysis

The compound was synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds were established based on their spectral data, elemental analyses and alternative synthetic routes whenever possible .


Molecular Structure Analysis

The molecular structure of the compound was confirmed by spectral data and elemental analyses . The compound crystallizes in a monoclinic P 2 1 / n space group .


Chemical Reactions Analysis

The reactivity of the compound was investigated towards selected nitrogen nucleophiles . The high selectivity of the intramolecular acylation of S-substituted 3,4-dihydropyrimidines at N 3 is likely to be determined by stabilization of the product due to conjugation of the two endocyclic double bonds .

Scientific Research Applications

Supramolecular Understanding

This compound is used to understand the supramolecular environment of crystal structures, which is necessary to facilitate designing molecules with desirable properties . A series of novel 1,3,5-tris (1-phenyl-1H-pyrazol-5-yl)benzenes was used to assess the existence of planar stacking columns in supramolecular structures of pyrazoles .

Domino Double 1,3-Dipolar Cycloaddition Reaction

The compound is involved in a domino double 1,3-dipolar cycloaddition reaction of nitrile imines to Erlenmeyer thioazlactones, followed by the elimination of carbon monoxide and phenylmethanthiol from the initially formed cycloadducts . This method provides fast access to a variety of structurally diverse N-(1H-pyrazol-5-yl)-1,3,4-thiadiazol-2(3H)-imines .

Molecular Docking Study

The compound is used in molecular docking studies . These studies are crucial in drug discovery and development as they help in understanding the interaction between drug molecules and their target proteins .

Cytotoxic Activity

The compound exhibits potential cytotoxic activity . The SAR study reveals that the derivatives embedded electron-donating and electron-withdrawing groups exhibited more potential cytotoxic activity compared to standard with IC50 values .

Antimicrobial, Antifungal, Antibacterial, Antihelmintic and Anti-inflammatory Activities

The compound is associated with significant antimicrobial, antifungal, antibacterial, antihelmintic and anti-inflammatory activities . This makes it a potential candidate for the development of new drugs in these areas .

Drug Design

The compound is used in the design of new drugs . The combination of two or more distinct bioactive sub-units in one frame, well documented as molecular hybridization, is an emerging approach in the design of new drugs .

Mechanism of Action

While the exact mechanism of action of this compound is not explicitly mentioned in the sources, compounds in this class are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity .

Future Directions

The compound and its derivatives have shown promising results in antimicrobial activity tests . Future research could focus on further exploring the biological activities of this compound and its derivatives, as well as optimizing its synthesis for potential industrial applications .

properties

IUPAC Name

6-(1H-pyrazol-5-yl)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4OS/c14-8-6(7-1-2-11-12-7)5-10-9-13(8)3-4-15-9/h1-2,5H,3-4H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUFVZOVFRIKCSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC=C(C(=O)N21)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.